

Introduction: The Role and Challenge of a Key Synthetic Intermediate

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Compound of Interest

Compound Name: **3-Chloroquinoline-2-carbaldehyde**

Cat. No.: **B2492661**

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3-Chloroquinoline-2-carbaldehyde is a pivotal heterocyclic compound, serving as a versatile precursor in the synthesis of a wide array of more complex molecules. Its importance is particularly noted in medicinal chemistry, where the quinoline scaffold is a core component of numerous therapeutic agents, including those with antimicrobial, anti-inflammatory, and antimalarial properties^{[1][2]}. The reactivity of both the chloro and aldehyde functional groups allows for extensive chemical modification, making it a valuable building block for drug discovery and development professionals^{[1][3]}.

However, the very reactivity that makes this compound synthetically useful also necessitates its unambiguous structural confirmation. The potential for isomeric byproducts during its common synthesis via the Vilsmeier-Haack reaction demands a multi-faceted analytical approach to ensure purity and verify the precise arrangement of its constituent atoms. This guide provides a detailed, field-proven workflow for the complete structure elucidation of **3-chloroquinoline-2-carbaldehyde**, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. It is designed not merely as a list of procedures, but as a self-validating system of inquiry, explaining the causality behind each experimental choice.

Synthesis Context: The Vilsmeier-Haack Reaction

Understanding the synthesis of **3-chloroquinoline-2-carbaldehyde** is crucial for anticipating potential impurities and for contextualizing the analytical data. The most common and efficient method for its preparation is the Vilsmeier-Haack reaction, which involves the formylation and

cyclization of an N-arylacetamide (such as acetanilide) using a Vilsmeier reagent (typically formed from phosphorus oxychloride (POCl_3) and N,N-dimethylformamide (DMF))[4][5][6]. This reaction is a powerful tool for constructing the 2-chloro-3-formylquinoline core in a single pot[6].

Protocol for Synthesis

The following is a representative protocol for the synthesis of 2-chloroquinoline-3-carbaldehyde, adapted from established literature procedures[7][8].

Expert Insight: The dropwise addition of POCl_3 to DMF at 0-5 °C is critical to control the exothermic reaction and safely form the electrophilic Vilsmeier reagent (chloroiminium salt). The subsequent heating drives the electrophilic substitution and cyclization cascade.

- Reagent Formation: In a flask equipped with a drying tube and under stirring, cool N,N-dimethylformamide (DMF) to 0 °C.
- Slowly add phosphorus oxychloride (POCl_3) dropwise, maintaining the temperature below 5 °C. Stir for 5-10 minutes to ensure complete formation of the Vilsmeier reagent.
- Reaction with Substrate: Add N-phenylacetamide (acetanilide) portion-wise to the Vilsmeier reagent.
- Cyclization: Heat the reaction mixture to 75-90 °C and maintain for several hours (typically 4-15 hours), monitoring the reaction's progress via Thin Layer Chromatography (TLC)[6][8][9].
- Work-up and Purification: Cool the mixture to room temperature and carefully pour it into a beaker of crushed ice with vigorous stirring. The product precipitates as a solid.
- Filter the crude product, wash thoroughly with cold water, and dry.
- Recrystallize the solid from a suitable solvent, such as ethyl acetate or aqueous ethanol, to yield pure 2-chloroquinoline-3-carbaldehyde as pale yellow crystals[8][10].

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the cornerstone of structure elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Rationale for NMR in Structure Elucidation

For **3-chloroquinoline-2-carbaldehyde**, ^1H NMR is used to identify and locate the protons on the aromatic rings and the aldehyde group. The chemical shift (δ) of each proton provides insight into its electronic environment, while the coupling constants (J) reveal which protons are adjacent to one another. ^{13}C NMR complements this by identifying all unique carbon atoms, including the quaternary carbons that are invisible in the ^1H NMR spectrum. Together, they allow for the complete assembly of the carbon-hydrogen framework.

Experimental Protocol: ^1H and ^{13}C NMR

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in \sim 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). Chloroform-d (CDCl_3) is a common choice due to its ability to dissolve a wide range of organic compounds[5].
- Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ^1H and ^{13}C NMR spectra on a spectrometer operating at a standard frequency (e.g., 300 or 400 MHz for ^1H)[5][8]. Use standard acquisition parameters. For ^{13}C , a proton-decoupled experiment is typically run to simplify the spectrum to single lines for each carbon.

Data Interpretation: Assigning the Signals

The expected NMR data provides a distinct fingerprint for the target molecule. The aldehyde proton appears at a highly characteristic downfield shift (>10 ppm) due to the strong deshielding effect of the carbonyl group. The proton at the C4 position is also significantly downfield, influenced by the adjacent nitrogen atom and the electron-withdrawing aldehyde group.

Table 1: Representative ^1H NMR Spectral Data for **3-Chloroquinoline-2-carbaldehyde** in CDCl_3 [5][10]

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
CHO	10.59	Singlet (s)	-
H-4	8.79	Singlet (s)	-
H-8	8.12	Doublet (d)	~8.0
H-5	8.03	Doublet (d)	~8.0
H-6	7.99	Triplet (t)	~7.5
H-7	7.74	Triplet (t)	~7.5

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

Table 2: Representative ^{13}C NMR Spectral Data for **3-Chloroquinoline-2-carbaldehyde**[9]

Carbon Assignment	Chemical Shift (δ , ppm)
C=O	189.5
C-2	151.0 (approx.)
C-8a	148.0 (approx.)
C-4	140.0 (approx.)
C-6	134.0 (approx.)
C-4a	130.0 (approx.)
C-8	129.0 (approx.)
C-5	128.5 (approx.)
C-7	128.0 (approx.)
C-3	127.0 (approx.)

Note: Full assignment often requires 2D NMR techniques like HSQC and HMBC. The values are approximate based on typical ranges for such structures.

Caption: Key ^1H NMR signals and their structural origins.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural clues through the analysis of fragmentation patterns.

Rationale for Mass Spectrometry

The primary goal of using MS in this context is to confirm the molecular formula ($\text{C}_{10}\text{H}_6\text{ClNO}$) by identifying the molecular ion peak ($\text{M}^{+\cdot}$). Electron Ionization (EI) is a common technique that, while energetic and often causing fragmentation, provides a characteristic "fingerprint" spectrum that is highly reproducible and useful for database comparison[11]. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, where the $(\text{M}+2)^{+\cdot}$ peak is approximately one-third the intensity of the $\text{M}^{+\cdot}$ peak, corresponding to the natural abundance of ^{35}Cl and ^{37}Cl .

Experimental Protocol: Electron Ionization (EI-MS)

- Sample Introduction: Introduce a small amount of the purified solid sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
- Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) in the ion source[11]. This ejects an electron from the molecule, forming a radical cation ($\text{M}^{+\cdot}$).
- Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
- Detection: Detect the ions to generate the mass spectrum, a plot of relative abundance versus m/z .

Data Interpretation: The Molecular Ion and Fragmentation Pattern

The mass spectrum will show the molecular ion and various fragment ions formed by the decomposition of the energetically unstable $M^+ \cdot$ [12].

Table 3: Expected Key Mass Spectrometry Data for **3-Chloroquinoline-2-carbaldehyde**

m/z Value	Ion Identity	Interpretation
191/193	$[M]^+ \cdot / [M+2]^+$	Molecular Ion. Confirms the molecular weight. The ~3:1 intensity ratio confirms the presence of one chlorine atom.
162/164	$[M - \text{CHO}]^+$	Loss of the formyl radical (29 Da), a common fragmentation for aldehydes.
127	$[M - \text{CHO} - \text{Cl}]^+$	Subsequent loss of a chlorine radical (35 Da) from the $[M - \text{CHO}]^+$ fragment.
101	$[\text{C}_7\text{H}_5\text{N}]^+$ (tentative) or $[\text{C}_8\text{H}_5]^+$ (tentative)	Further fragmentation of the quinoline ring system.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

While NMR and MS provide powerful evidence for the 2D structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof by determining the precise three-dimensional arrangement of atoms in the solid state.

Rationale for X-ray Crystallography

This technique provides definitive confirmation of connectivity, distinguishes between potential isomers, and reveals detailed information about bond lengths, bond angles, and planarity. For

3-chloroquinoline-2-carbaldehyde, it confirms the relative positions of the chloro and aldehyde substituents, leaving no room for doubt.

Experimental Protocol: Crystal Growth and Data Collection

- Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethyl acetate) or by slow cooling of a hot, saturated solution.
- Mounting: Select a high-quality single crystal and mount it on a goniometer head.
- Data Collection: Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector as the crystal is rotated.
- Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map, from which an atomic model is built and refined to best fit the experimental data[13].

Data Interpretation: Key Crystallographic Parameters

The final output is a structural model with precise atomic coordinates. The data confirms the planarity of the quinoline ring system and provides exact geometric parameters[7][13].

Table 4: Representative Single-Crystal X-ray Diffraction Data for **3-Chloroquinoline-2-carbaldehyde**[7][13]

Parameter	Value	Significance
Chemical Formula	$C_{10}H_6ClNO$	Confirms elemental composition.
Molecular Weight	191.61 g/mol	Consistent with MS data.
Crystal System	Monoclinic	Describes the basic shape of the unit cell.
Space Group	$P2_1/n$	Describes the symmetry elements within the unit cell.
Key Torsion Angle	$C(2)-C(3)-C(\text{formyl})-O(\text{formyl})$ ~8.2°	Shows the formyl group is slightly twisted out of the plane of the quinoline ring ^[7] .
Quinoline Ring	Planar (r.m.s. deviation ~0.018 Å)	Confirms the aromatic nature and rigidity of the core fused-ring system ^[7] .

Integrated Workflow for Unambiguous Structure Confirmation

The strength of this analytical approach lies not in any single technique, but in the convergence of evidence from all three. The process is a logical progression from hypothesis to definitive proof.

Caption: Integrated workflow for structure elucidation.

Conclusion

The structure elucidation of **3-chloroquinoline-2-carbaldehyde** is a clear demonstration of the power of a multi-technique analytical strategy. While NMR and Mass Spectrometry together provide strong evidence to propose the correct structure, Single-Crystal X-ray Crystallography offers the final, incontrovertible proof. This integrated and self-validating workflow ensures the highest level of scientific integrity, providing researchers, scientists, and drug development professionals with the confidence needed to use this valuable intermediate in their synthetic endeavors.

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